molecular formula C14H13BrN4O2 B2921208 8-bromo-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 303970-31-2

8-bromo-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2921208
CAS No.: 303970-31-2
M. Wt: 349.188
InChI Key: UBOMXZZVAKZXEJ-UHFFFAOYSA-N
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Description

8-bromo-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, brominating agents, and methylating agents. The reaction conditions may involve:

    Bromination: Using bromine or N-bromosuccinimide (NBS) in an organic solvent.

    Methylation: Using methyl iodide or dimethyl sulfate in the presence of a base.

    Benzylation: Using 4-methylbenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvent Selection: Choosing solvents that improve solubility and reaction efficiency.

    Purification: Employing techniques like recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

8-bromo-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like NBS or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems, particularly its interactions with nucleic acids.

    Medicine: Investigating its potential as a therapeutic agent, possibly in antiviral or anticancer research.

    Industry: Using it in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 8-bromo-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine and methyl groups may enhance its binding affinity and specificity. The pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the 7-(4-methylbenzyl) group.

    3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione: Lacks the bromine atom.

    8-bromo-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione: Lacks the 3-methyl group.

Uniqueness

The presence of the bromine, methyl, and 4-methylbenzyl groups in 8-bromo-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione may confer unique chemical and biological properties, such as enhanced reactivity or specificity in biological systems.

Properties

IUPAC Name

8-bromo-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4O2/c1-8-3-5-9(6-4-8)7-19-10-11(16-13(19)15)18(2)14(21)17-12(10)20/h3-6H,7H2,1-2H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOMXZZVAKZXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2Br)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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